Cas no 2034369-02-1 (3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine)
![3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine structure](https://ja.kuujia.com/scimg/cas/2034369-02-1x500.png)
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine 化学的及び物理的性質
名前と識別子
-
- (4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)(pyridin-4-yl)methanone
- [4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-pyridin-4-ylmethanone
- 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine
-
- インチ: 1S/C17H19N5O/c23-17(14-5-7-18-8-6-14)22-11-9-21(10-12-22)16-4-3-15(19-20-16)13-1-2-13/h3-8,13H,1-2,9-12H2
- InChIKey: HNSWYTUCGPKCDQ-UHFFFAOYSA-N
- SMILES: O=C(C1C=CN=CC=1)N1CCN(C2=CC=C(C3CC3)N=N2)CC1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 413
- トポロジー分子極性表面積: 62.2
- XLogP3: 0.7
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5083-1mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6564-5083-15mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 15mg |
$133.5 | 2023-09-08 | ||
Life Chemicals | F6564-5083-2mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6564-5083-40mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 40mg |
$210.0 | 2023-09-08 | ||
Life Chemicals | F6564-5083-50mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 90%+ | 50mg |
$240.0 | 2023-04-23 | |
Life Chemicals | F6564-5083-4mg |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6564-5083-20μmol |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 20μmol |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6564-5083-10μmol |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6564-5083-2μmol |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6564-5083-5μmol |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine |
2034369-02-1 | 5μmol |
$94.5 | 2023-09-08 |
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine 関連文献
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
9. Back matter
-
Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazineに関する追加情報
Introduction to Compound with CAS No. 2034369-02-1 and Product Name: 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine
The compound with the CAS number 2034369-02-1 and the product name 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.
At the core of this compound's structure lies a pyridazine backbone, which is a heterocyclic aromatic ring system known for its versatility in medicinal chemistry. The presence of a cyclopropyl group at the 3-position of the pyridazine ring introduces steric hindrance, which can influence the compound's binding affinity and selectivity. This modification is particularly noteworthy, as cyclopropyl groups are often employed to enhance metabolic stability and reduce off-target effects in drug candidates.
The other key feature of this compound is the 4-(pyridine-4-carbonyl)piperazin-1-yl moiety attached to the 6-position of the pyridazine ring. This substituent not only adds complexity to the molecular framework but also opens up possibilities for diverse interactions with biological targets. Piperazine derivatives are well-documented for their pharmacological activity, particularly in the realms of central nervous system (CNS) disorders, antiviral agents, and anti-inflammatory medications. The incorporation of a pyridine carboxyl group further enhances the compound's potential for hydrogen bonding interactions, which are crucial for receptor binding and efficacy.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with high precision. Studies have indicated that compounds featuring similar structural motifs may exhibit inhibitory activity against enzymes and receptors implicated in various diseases. For instance, derivatives of pyridazine have been explored for their potential in treating neurological disorders, cancer, and infectious diseases. The specific arrangement of functional groups in 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine suggests that it could interact with proteins involved in these pathways, making it a promising candidate for further investigation.
In vitro studies have begun to unravel the pharmacological profile of this compound. Initial assays have shown that it demonstrates moderate affinity for certain enzyme targets, suggesting its potential as an inhibitor or modulator. The cyclopropyl group's steric influence appears to modulate binding interactions, potentially leading to improved selectivity over off-target proteins. Additionally, the piperazine moiety's ability to form multiple hydrogen bonds with biological targets enhances its pharmacodynamic properties.
The synthesis of 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to construct the complex core structure efficiently. These synthetic strategies not only ensure high yields but also allow for modifications that can fine-tune the compound's pharmacological properties.
From a regulatory perspective, compounds like this one must undergo rigorous testing to evaluate their safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell-based assays, animal models, and other in vitro systems are essential to assess their biological activity and potential side effects. The integration of high-throughput screening (HTS) technologies has expedited this process by allowing rapid evaluation of large libraries of compounds for their biological activity.
The significance of this compound extends beyond its immediate pharmacological applications. It serves as a valuable scaffold for medicinal chemists to explore new analogs with enhanced properties. By modifying specific functional groups or introducing additional substituents, researchers can generate derivatives with improved solubility, bioavailability, or target specificity. This iterative approach is fundamental to modern drug discovery pipelines.
Recent publications highlight the growing interest in pyridazine derivatives for therapeutic purposes. Researchers have reported novel synthetic routes and innovative applications of these compounds in treating various conditions. For example, modifications to the pyridazine core have led to compounds with enhanced antiviral or anti-inflammatory activities. Such findings underscore the importance of continued exploration in this chemical space.
The development of 3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine also aligns with broader trends in pharmaceutical research towards more targeted and personalized therapies. By understanding how specific molecular structures interact with biological targets at a molecular level, researchers can design drugs that are more effective and have fewer side effects. This approach is particularly relevant in treating complex diseases where multiple pathways are involved.
In conclusion,3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine represents a significant contribution to the field of chemical biology and pharmaceutical research. Its unique structural features and promising pharmacological properties make it an attractive candidate for further investigation into potential therapeutic applications. As research continues to uncover new insights into its mechanisms of action and interactions with biological targets,this compound holds great promise for advancing our understanding of disease processes and developing novel treatments.
2034369-02-1 (3-cyclopropyl-6-[4-(pyridine-4-carbonyl)piperazin-1-yl]pyridazine) Related Products
- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)
- 1396861-76-9(N-{2-4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-ylethyl}quinoline-2-carboxamide)
- 32823-06-6(Aluminum Metaphosphate)
- 946260-12-4(2-(4-chlorophenoxy)-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-ylacetamide)
- 1415560-72-3(Ethyl 4-tert-butyl-2-hydroxybenzoate)
- 1935277-39-6(1-(1-methylcyclopropyl)methylcyclopropan-1-ol)
- 888426-90-2(6-(4-bromophenyl)methyl-3-(3-chloro-4-methylphenyl)-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2138393-19-6(N-({3-azabicyclo[3.1.0]hexan-6-yl}methyl)methanesulfonamide)
- 1040641-76-6(N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}-2-(methylsulfanyl)benzamide)
- 1339604-08-8(5-[(2,2,2-trifluoroethyl)amino]pyrazine-2-carboxylic acid)




